3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide
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Overview
Description
3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C11H14FNO It contains a cyclopropoxy group, a fluorine atom, and a dimethylisonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a reaction between cyclopropanol and an appropriate halogenated precursor under basic conditions.
Dimethylation: The dimethylisonicotinamide moiety can be synthesized by reacting isonicotinic acid with dimethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropoxy and fluorine groups can enhance the compound’s binding affinity and specificity, while the dimethylisonicotinamide moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-fluoro-N-methylaniline: Similar structure but lacks the dimethylisonicotinamide moiety.
3-Cyclopropoxy-5-fluoroaniline: Similar structure but lacks both the dimethyl and isonicotinamide groups.
Uniqueness
3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide is unique due to the presence of the dimethylisonicotinamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13FN2O2 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluoro-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c1-14(2)11(15)10-8(12)5-13-6-9(10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
CGBNMKAVSLXUDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NC=C1OC2CC2)F |
Origin of Product |
United States |
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